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Compound of Interest

Compound Name: 11-Octadecen-1-ol, acetate, (E)-
Cat. No.: B8262225
Get Quote
\ J

Executive Summary & Chemical Identity

Target Molecule: (E)-11-Octadecen-1-ol, acetate Common Name:trans-Vaccenyl acetate CAS
Registry Number: 69282-64-0 (Isomer specific) / 35153-15-2 (General regioisomer) Molecular
Formula:

Molecular Weight: 310.52 g/mol

The precise characterization of this molecule hinges on distinguishing the (E)-alkene geometry
from the (Z)-isomer. While Mass Spectrometry (MS) confirms the molecular weight and
connectivity, it is blind to stereochemistry without derivatization. Infrared Spectroscopy (IR) and
Nuclear Magnetic Resonance (NMR) are the definitive tools for stereochemical assignment.

Synthesis & Purity Validation Workflow

To ensure the spectroscopic data corresponds to the (E)-isomer, the synthesis pathway must
avoid thermodynamic equilibration that favors the (Z)-isomer. The preferred route utilizes a
Birch Reduction of the corresponding alkyne, which stereoselectively yields the trans-alkene.

Experimental Workflow
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e Precursor: 11-Octadecyn-1-ol (Alkyne).[1]

o Stereoselective Reduction: Sodium (Na) in liquid Ammonia (

) generates the (E)-alkenol.

o Acetylation: Reaction with Acetic Anhydride (

) and Pyridine yields the final acetate.

Stereoselective

11-Octadecyn-1-ol | _Trans-Formation .
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Figure 1: Stereoselective synthesis pathway ensuring high (E)-isomer purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary method for assigning the trans (E) configuration. The diagnostic signals are
the allylic carbons (

C) and the allylic protons (
H).

C NMR Data (100 MHz, )

The "Gold Standard" for distinguishing (E) from (Z) lipids is the chemical shift of the allylic
carbons (C10 and C13).

e (Z2)-Isomer: Allylic carbons appear upfield at ~27.2 ppm due to the

-gauche steric compression effect.

e (E)-Isomer: Allylic carbons appear downfield at ~32.6 ppm.
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Chemical Shift
Carbon . ( .
. Assighment Multiplicity Note
Position
» Ppm)
Characteristic
C=0 Acetate Carbonyl  171.2 s
ester C=0
- Overlapping
Cl1,C12 Alkene (Olefinic) 130.2 - 130.5 d )
signals
c1 -Methylene (- 64.6 . Deshielded by
CH2-0-) Oxygen
' DIAGNOSTIC for
C10, C13 Allylic Carbons 32.6 t )
(E)-isomer
"Methylene
C2-C9, C14-C16  Bulk Methylenes 29.1-29.8 m
Envelope"
Near terminal
C17 -1 Methylene 22.1 t methyl
Characteristic
Acetate Acetate Methyl 21.0 o} )
singlet
C18 Terminal Methyl 14.1 o} End of chain

H NMR Data (400 MHz, )

While the olefinic protons often overlap, the allylic protons show a subtle but reproducible shift

difference.
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Shift ( Coupling (
Proton Assignment Multiplicity
» Ppm) )
H-11, H-12 Olefinic (Alkene)  5.38 m Hz (often
obscured)
H-1 -Methylene 4.05 t Hz
Acetate Acetate Methyl 2.05 S Singlet
) (2)-isomer is
H-10, H-13 Allylic Protons 1.96 m
~2.01 ppm
H-2 -Methylene 1.61 quint
Chain Broad intense
Bulk 1.26-1.35 m
Methylenes peak
H-18 Terminal Methyl 0.88 t Hz

Infrared Spectroscopy (IR)

IR provides the quickest confirmation of the double bond geometry. The C-H out-of-plane

bending vibration is highly sensitive to substitution patterns.
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Wavenumber (

Vibration Mode Structural Assignment
)
Alkyl chain (
2920, 2850 C-H Stretch
asym/sym)
1742 C=0 Stretch Ester Carbonyl (Strong)
1235 C-O Stretch Acetate C-O-C stretch
] Trans (E) Alkene (Strong,
967 =C-H Bending
Sharp)
Long alkyl chain (
720

Rocking )

Critical Note: The (Z)-isomer lacks the 967 cm

band. If this peak is absent, the sample is likely the cis isomer.

Mass Spectrometry (EI-MS, 70 eV)

Electron lonization (EI) typically causes migration of the double bond, making it difficult to
pinpoint the exact position (C11) without derivatization (e.g., DMDS). However, the
fragmentation pattern confirms the acetate functionality and the unsaturated chain.

Fragmentation Pathway[4]
e Molecular lon (
):

310 (Often weak or invisible).
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e Loss of Acetic Acid (

):
250 (Diagnostic for acetates).
o Mechanism: McLafferty-type rearrangement or 1,2-elimination.

o Base Peak: Often

43 (
) or
55/69 (alkenyl chain fragments).

o Alkene Series: Clusters at
41, 55, 69, 83, 97 (

).

Diagnostic Strategy for Double Bond Location

To prove the double bond is at C11 (and not C9 or C13), researchers must use DMDS
(Dimethyl Disulfide) Derivatization.[2]

e React sample with DMDS/

e The double bond becomes saturated with two

groups.

e MS cleavage occurs between the sulfurs.
o Fragment A:

Mass =
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o Fragment B:

Mass =

Molecular lon (M+)
m/z 310

- 60 Da (Acetic Acid) Alpha Cleavage\ \perivatization
\

[M - CH3COOH]+
m/z 250
(Alkadiene Radical)

Acetyl lon DMDS Derivative
m/z 43 (Diagnostic for Position)

Tail Fragment Acetate Fragment
m/z 145 m/z 259
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Figure 2: Mass Spectrometry fragmentation logic and DMDS diagnostic ions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8262225?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

